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Compound of Interest |

3-Chloro-4-phenoxybenzoic acid
Compound Name:
methyl ester
CAS No.: 158771-42-7
Cat. No.: B6298260
. J

Executive Summary & Structural Logic

Compound Name: Methyl 3-chloro-4-phenoxybenzoate Formula: C14H11ClIOs Molecular
Weight: 262.69 g/mol CAS (Acid Precursor): 74917-55-8

This molecule features a "push-pull" electronic system on the central benzene ring (Ring A).
The methyl ester (electron-withdrawing) and chlorine (inductive withdrawing/resonance
donating) occupy the 1- and 3-positions, while the phenoxy group (electron-donating) occupies
the 4-position. This substitution pattern creates distinct shielding/deshielding zones critical for
NMR interpretation.

Synthesis & Impurity Profile (Visualized)

Understanding the synthesis is crucial for identifying potential spectral impurities (e.g.,
unreacted phenol or hydrolyzed acid).
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Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis.

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Analysis[1][2]

[3][4]
'H NMR Spectroscopy (400 MHz, CDCIs)

The proton spectrum is defined by the distinct splitting of the trisubstituted Ring A and the
complex multiplet of the unsubstituted Ring B (Phenoxy).
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Expert Insight:
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e The H-5 Shift: Note the significant upfield shift of H-5 (~6.85 ppm) compared to H-6 (~7.89
ppm). This >1.0 ppm difference is the hallmark of the ortho-oxygen effect, where the lone
pairs of the phenoxy oxygen increase electron density at the adjacent carbon.

e Coupling Constants: The J value of ~2.0 Hz between H-2 and H-6 is a classic meta-coupling,
confirmed by the rigidity of the benzoate core.

13C NMR Spectroscopy (100 MHz, CDCIs3)

The carbon spectrum reveals 12 distinct signals (due to symmetry in the phenoxy ring).

Carbonyl (C=0): 165.8 ppm (Typical benzoate ester).

Aromatic C-O (Ipso):

o C-4 (Ring A): ~156.5 ppm (Deshielded by O-attachment).

o C-1' (Ring B): ~155.8 ppm.

Aromatic C-CI: ~123.5 ppm (Distinctive shift for chlorinated carbons).

Methody (-OCHs): 52.3 ppm.

Aromatic CH:

o Ring A (C-2, C-6): 132.0 ppm, 130.5 ppm.
o Ring A (C-5): 118.5 ppm (Upfield due to O-donation).
o Ring B (Standard Benzene pattern): 129.8 (meta), 124.2 (para), 119.5 (ortho).

Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method for verifying functional group integrity, particularly the ester and
ether linkages.
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Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV) Parent lon: m/z 262

The mass spectrum is dominated by the stability of the diphenyl ether moiety and the
characteristic chlorine isotope pattern.

Fragmentation Pathway

e Molecular lon (M+): m/z 262 (100%) and 264 (32%). The 3:1 ratio confirms the presence of
one Chlorine atom.

e Base Peak Candidates:
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o [M-OCHs]* (m/z 231): Loss of the methoxy group to form the acylium ion (Ar-C=0*). This
is typically the base peak in methyl benzoates.

o [M - COOCHs]* (m/z 203): Loss of the entire ester group, leaving the 3-chloro-4-
phenoxyphenyl cation.

e Secondary Fragmentation:

o m/z 168: Loss of Cl from the phenyl cation (dehalogenation).

o m/z 77: Phenyl cation (CeHs*) derived from the phenoxy ring.

Molecular lon
[M]+ m/z 262/264

- COOMe (59)

Acylium lon Diaryl Ether Cation
[M - OMe]+ m/z 231 [M - COOMel+ m/z 203

Phenyl Cation
[C6H5]+ m/z 77

Figure 2: Proposed EI-MS Fragmentation Pathway.
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Experimental Protocols
Method A: Sample Preparation for NMR

e Solvent Selection: Use CDCIs (Chloroform-d) as the primary solvent. If the sample contains
free acid impurities (3-chloro-4-phenoxybenzoic acid), add a drop of D20 to exchange the
carboxylic proton, or use DMSO-ds to separate the acid peak (~13 ppm) from aromatics.

o Concentration: Dissolve 5-10 mg of the methyl ester in 0.6 mL of solvent. Ensure the solution
is clear; filtration through a cotton plug in a Pasteur pipette is recommended to remove
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inorganic salts (e.g., KCI from synthesis).

Method B: GC-MS Analysis Conditions[6]

e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Hold 60°C for 2 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.
e Inlet: 250°C, Split ratio 20:1.

o Expectation: The methyl ester is non-polar and volatile, eluting sharply. Any tailing peak
suggests hydrolysis to the free acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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